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Zinc finger protein 638 (1756-1764)

Cat. No.: B1575454
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Description

Zinc finger protein 638 (1756-1764) is a research peptide derived from the ZNF638 protein, a nucleoplasmic protein that acts as a transcription factor and cofactor with diverse roles in cellular regulation . ZNF638 is induced early in adipocyte differentiation, where it physically interacts and transcriptionally cooperates with CCAAT/enhancer-binding proteins (C/EBPβ and C/EBPδ) to drive the expression of the master regulator of adipogenesis, peroxisome proliferator-activated receptor γ (PPARγ) . Recent research has revealed its critical function in triglyceride metabolism, demonstrating that ZNF638 in adipose tissue acts as a transcriptional repressor of Angiopoietin-like protein 8 (ANGPTL8) in a sexually dimorphic manner, primarily influencing serum triglyceride levels in female models . As a member of the zinc finger protein family, one of the most abundant classes of transcription factors in the human genome, ZNF638 exemplifies the structural and functional diversity of these proteins, which are involved in DNA recognition, RNA packaging, transcriptional activation, and lipid binding . This specific peptide provides researchers with a tool to investigate the intricate mechanisms of metabolic disease, obesity, and whole-body lipid homeostasis.

Properties

sequence

EEDEDSLAD

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Zinc finger protein 638 (1756-1764)

Origin of Product

United States

Molecular Architecture and Biochemical Features of Znf638

Gene Organization and Transcriptomic Diversity of ZNF638

The expression of ZNF638 is governed by its genomic structure and the generation of multiple transcript variants through alternative splicing, leading to a complex transcriptomic landscape.

The human ZNF638 gene is situated on the short (p) arm of chromosome 2 at position 13.2. nih.govwikipedia.org Spanning from base pair 71,276,561 to 71,435,069, the gene encompasses 28 exons. nih.govebi.ac.uk The strategic location and structural organization of the ZNF638 locus are crucial for its regulation and interaction with other genomic regions. biorxiv.org Structural elements within and around the gene locus, including binding sites for architectural proteins, are thought to facilitate long-range chromatin interactions, influencing the three-dimensional topology of the chromatin and, consequently, gene regulation. biorxiv.org

Table 1: Genomic Locus of Human ZNF638

Feature Description
Gene Name Zinc finger protein 638 (ZNF638)
Genomic Location Chromosome 2, band p13.2
Coordinates 71,276,561 - 71,435,069 bp
Exon Count 28
Aliases NP220, ZFML, Zfp638

Data sourced from NCBI and EMBL-EBI. nih.govwikipedia.orgebi.ac.uk

The ZNF638 gene undergoes extensive alternative splicing, giving rise to multiple transcript variants. nih.govwikipedia.org This process, a key mechanism for generating protein diversity from a single gene, results in the production of different ZNF638 isoforms. mdpi.com For instance, one variant utilizes an alternate splice site in the 3' coding region, which maintains the reading frame but results in a shorter protein isoform (isoform 2) compared to the canonical isoform 1. nih.gov Other variants exhibit alterations in the 5' untranslated region (UTR) but encode the same protein isoform. nih.gov While numerous transcript variants have been identified, the biological validity and specific functions of some of these variants are still under investigation. nih.govnih.gov The differential expression of these isoforms may contribute to the tissue-specific and context-dependent functions of ZNF638. nih.gov

Table 2: Known Alternatively Spliced Isoforms of Human ZNF638

Isoform NCBI Accession Description
Isoform 1 NP_001014972.1, NP_055312.2 The canonical and longest isoform.
Isoform 2 NP_001239542.1 A shorter isoform resulting from an alternate splice site in the 3' coding region.

Data sourced from NCBI. nih.gov

Protein Domain Organization and Structural Motifs of ZNF638

The ZNF638 protein is a large nuclear protein characterized by a modular architecture comprising several distinct domains and motifs that are critical for its function. nih.govnih.gov These include MH1, MH2, and MH3 domains, an RNA recognition motif, serine/arginine-rich regions, and multiple zinc finger motifs. nih.gov

The ZNF638 protein is defined by the presence of three types of domains designated as MH1, MH2, and MH3. nih.govnih.gov Notably, the MH2 domain is repeated multiple times within the protein sequence. nih.govnih.gov While the specific functions of each of these domains are not fully elucidated, they are collectively thought to be involved in the packaging, transfer, or processing of transcripts. nih.govnih.gov Their presence suggests a role for ZNF638 in orchestrating complex ribonucleoprotein assemblies.

ZNF638 contains a canonical RNA Recognition Motif (RRM), a highly conserved domain known for its ability to bind RNA. zfin.orgebi.ac.uk The RRM in ZNF638 is crucial for its interaction with RNA molecules and its involvement in post-transcriptional processes. ebi.ac.ukproteinatlas.org This domain enables ZNF638 to participate in RNA splicing, a function that is further supported by its localization to nuclear speckles, which are enriched in splicing factors. wikipedia.orgnih.gov

In addition to the RRM, ZNF638 possesses serine/arginine-rich (SR) regions. nih.gov SR proteins are a family of splicing regulators characterized by an RRM and a C-terminal domain rich in serine and arginine residues. mdpi.comnih.gov The SR-rich region in ZNF638 is essential for its function in adipocyte differentiation and for regulating the alternative splicing of specific target genes. nih.gov This region likely mediates protein-protein interactions, recruiting other components of the splicing machinery to the pre-mRNA. nih.govmdpi.com

A defining feature of ZNF638 is the presence of multiple zinc finger motifs. wikipedia.orgbiogps.org These are small protein domains in which a zinc ion is coordinated by a combination of cysteine and histidine residues. iith.ac.ingithub.io ZNF638 contains C2H2-type zinc fingers, a common class of zinc finger motifs. zfin.orgbiogps.org These motifs are known to be involved in sequence-specific DNA binding. github.io

The zinc finger domains of ZNF638 are predicted to bind to cytidine-rich sequences in double-stranded DNA. nih.govwikipedia.orguniprot.org This binding capability is central to its role as a transcription factor. uniprot.org For example, ZNF638 has been shown to mediate the transcriptional repression of unintegrated retroviral DNA by binding to cytidine (B196190) clusters and recruiting chromatin-silencing complexes. uniprot.orgebi.ac.uk The coordination of the zinc ions within these motifs stabilizes their structure, allowing for precise interactions with the major groove of the DNA helix. github.io

Table 3: Functional Domains and Motifs of ZNF638

Domain/Motif Type/Family Predicted Function
MH1, MH2, MH3 Protein-protein interaction domains Packaging, transferring, or processing of transcripts
RNA Recognition Motif (RRM) IPR000504, RNA recognition motif domain RNA binding, regulation of RNA splicing
Serine/Arginine-Rich Region Splicing factor domain Protein-protein interactions, regulation of alternative splicing
Zinc Finger IPR000690, Matrin/U1-C, C2H2-type Sequence-specific DNA binding (cytidine-rich sequences)

Data compiled from InterPro, NCBI, and relevant publications. nih.govzfin.orgbiogps.org

Advanced Structural Analysis of Specific Regions (e.g., Amino Acid Range 1756-1764)

The specific region of Zinc finger protein 638 (ZNF638) corresponding to amino acid residues 1756-1764 is located within the C-terminal portion of the protein. The sequence for this segment in human ZNF638 (UniProt ID: Q14966) is:

Table 1: Amino Acid Sequence of ZNF638 (1756-1764)

PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)
1756ThreonineT
1757SerineS
1758ProlineP
1759AlanineA
1760ProlineP
1761SerineS
1762SerineS
1763ProlineP
1764AlanineA

Detailed structural and functional analysis specifically targeting the 1756-1764 amino acid region of ZNF638 is not extensively documented in publicly available research. This region does not fall within a characterized domain like the well-described zinc finger or RNA-recognition motifs found elsewhere in the protein. wikipedia.orgzfin.org The broader C-terminal region of ZNF638 is understood to be essential for its DNA binding capabilities. genecards.org However, the precise contribution of the 1756-1764 segment to this function or other protein activities remains to be elucidated through specific experimental studies.

The protein is known to contain several domain types, including MH1, MH2 (repeated three times), and MH3, which it shares with the nuclear protein matrin 3. wikipedia.orggenecards.org These domains are associated with the packaging, transferring, or processing of transcripts. wikipedia.org

Post-Translational Modifications and Their Influence on ZNF638 Activity

Post-translational modifications (PTMs) are crucial for regulating the function and activity of ZNF638. numberanalytics.commdpi.com These modifications can alter the protein's stability, localization, and interactions with other molecules, thereby influencing its role in various cellular processes. numberanalytics.com

Known post-translational modifications of ZNF638 include phosphorylation and ubiquitination. These modifications play a significant role in modulating its activity as a transcriptional regulator.

Table 2: Known Post-Translational Modifications of ZNF638

ModificationDescriptionInfluence on Activity
Phosphorylation The addition of a phosphate (B84403) group to specific amino acid residues.Phosphorylation of ZNF638 has been identified in high-throughput studies. The precise functional consequences of these phosphorylation events are still under investigation but are generally known to regulate protein-protein interactions and enzyme activity.
Ubiquitination The attachment of ubiquitin, a small regulatory protein.The deubiquitinase USP7 has been shown to stabilize ZNF638 by removing ubiquitin tags, thereby promoting its role in pathological hepatic de novo lipogenesis. nih.gov

ZNF638 functions as a transcriptional cofactor, and its activity is influenced by its interactions with other proteins, which can be modulated by PTMs. For instance, ZNF638 interacts with CCAAT/enhancer-binding proteins (C/EBPs) to regulate the expression of peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of adipocyte differentiation. nih.govuniprot.org The stability and thus the activity of ZNF638 in this process can be enhanced by USP7-mediated deubiquitination. nih.gov

Furthermore, ZNF638 acts as a transcriptional repressor by recruiting histone deacetylase 1 (HDAC1). uniprot.orgnih.gov This interaction leads to the suppression of various genes, including those involved in lipid metabolism, such as ANGPTL8. nih.gov The regulation of this repressive function is likely influenced by PTMs that affect the assembly of these protein complexes.

In the context of silencing unintegrated retroviral DNA, ZNF638 recruits the HUSH complex, SETDB1, and histone deacetylases HDAC1 and HDAC4. uniprot.orguniprot.org The efficiency of this recruitment and the subsequent gene silencing are likely subject to regulation by PTMs on ZNF638 and other components of the complex.

Molecular Mechanisms of Znf638 Action

DNA Binding and Transcriptional Regulation by ZNF638

ZNF638's primary mode of action involves direct interaction with DNA, leading to the regulation of target gene transcription. This regulation is achieved through distinct mechanisms, including the recruitment of chromatin-modifying complexes and cooperation with other transcription factors.

ZNF638 is characterized by its ability to bind to cytidine-rich sequences, or "C-clusters," within double-stranded DNA. wikipedia.orgebi.ac.uksapient.bio This binding is a key determinant of its genomic targeting and subsequent regulatory functions. The protein contains several domains, including MH1, MH2, and MH3 domains, which are associated with its function in processing, packaging, or transferring transcripts. wikipedia.org While the precise structural basis of this specific DNA recognition is an area of ongoing research, it is understood that this interaction is fundamental to its role in gene silencing and other regulatory activities. ebi.ac.uksapient.bio

ZNF638 primarily functions as a transcriptional repressor, particularly in the context of silencing foreign and endogenous retroviral DNA. ebi.ac.uksapient.biouniprot.org This repression is mediated through the recruitment of powerful chromatin-silencing machinery.

A critical aspect of ZNF638's repressive function is its ability to recruit the Human Silencing Hub (HUSH) complex to specific genomic loci. biorxiv.orgbiorxiv.orgnih.gov The HUSH complex, composed of proteins such as MPP8, TASOR, and PPHLN1, is a key player in epigenetic silencing. biorxiv.orgnih.gov Upon binding to target DNA sequences, ZNF638 facilitates the recruitment of the HUSH complex, which in turn brings in the histone methyltransferase SETDB1. biorxiv.orgbiorxiv.orgnih.gov SETDB1 then deposits the repressive histone mark H3K9me3, leading to chromatin condensation and transcriptional silencing. biorxiv.orgbiorxiv.org

Furthermore, ZNF638 has been shown to interact with and recruit histone deacetylases (HDACs), specifically HDAC1 and HDAC4. sapient.biouniprot.orgnih.gov HDACs remove acetyl groups from histones, another modification associated with active transcription. By recruiting HDACs, ZNF638 promotes a chromatin state that is non-permissive for transcription. nih.govnih.gov The coordinated action of the HUSH complex, SETDB1, and HDACs results in a robust silencing of ZNF638 target genes.

A primary and well-characterized role of ZNF638 is in the host's defense against retroviruses. It plays a crucial part in the epigenetic silencing of unintegrated retroviral DNA, which is the DNA synthesized by a retrovirus upon entering a host cell but before it has integrated into the host genome. ebi.ac.uksapient.bionih.gov ZNF638 recognizes and binds to cytidine-rich sequences present in the retroviral DNA and initiates the silencing cascade involving the HUSH complex and SETDB1. ebi.ac.uksapient.biobiorxiv.orgnih.gov This mechanism is also vital for the repression of human endogenous retroviruses (HERVs), which are remnants of ancient retroviral infections that are now part of the human genome. researchgate.net By keeping these elements silent, ZNF638 helps to maintain genomic stability. researchgate.net

Recent studies have also implicated ZNF638 in the repression of Hepatitis B virus (HBV) transcription by binding to its covalently closed circular DNA (cccDNA) and recruiting the HUSH complex to deposit repressive H3K9me3 marks. biorxiv.orgbiorxiv.org

Summary of ZNF638-Mediated Transcriptional Repression
MechanismKey Interacting FactorsPrimary TargetsOutcome
Recruitment of HUSH ComplexMPP8, TASOR, PPHLN1Unintegrated retroviral DNA, HERVs, HBV cccDNAInitiation of epigenetic silencing cascade
Recruitment of SETDB1SETDB1Genomic regions targeted by ZNF638/HUSHDeposition of repressive H3K9me3 histone marks
Recruitment of HDACsHDAC1, HDAC4Genomic regions targeted by ZNF638Deacetylation of histones, leading to a repressive chromatin state

In addition to its well-established role as a transcriptional repressor, ZNF638 can also function as a transcriptional coactivator, highlighting its versatility as a regulatory protein. nih.govnih.gov This dual functionality depends on its interaction with other specific transcription factors.

ZNF638 has been identified as a novel and early regulator of adipogenesis (the formation of fat cells). nih.gov In this context, it acts as a transcriptional cofactor for the CCAAT/enhancer-binding proteins (C/EBPs), specifically C/EBPβ and C/EBPδ. nih.gov ZNF638 physically interacts with these C/EBP proteins and cooperates with them to activate the transcription of key adipogenic genes, such as peroxisome proliferator-activated receptor γ (PPARγ). nih.govnih.gov This cooperation is essential for initiating the cascade of gene expression that drives adipocyte differentiation. nih.gov The ability of ZNF638 to switch from a repressor to an activator through its association with C/EBPs underscores the context-dependent nature of its regulatory activities.

ZNF638 as a Transcriptional Coactivator
ProcessCooperating FactorsKey Target GeneCellular Outcome
AdipogenesisC/EBPβ, C/EBPδPPARγInduction of adipocyte differentiation

Function as a Transcriptional Coactivator/Cofactor

Regulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Expression

ZNF638 has been identified as a significant early regulator of adipogenesis, the process of fat cell differentiation. nih.govresearchgate.netnih.gov Its role is intricately linked to the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a master regulator of this developmental pathway. nih.govnih.gov

Detailed Research Findings:

Early Induction in Adipogenesis: The expression of ZNF638 is induced early during adipocyte differentiation, with its levels peaking before the induction of PPARγ and then decreasing as the cells mature. nih.govresearchgate.net This temporal expression pattern suggests its involvement in the initial stages of the differentiation cascade. nih.govresearchgate.net

Cooperation with C/EBP Transcription Factors: ZNF638 physically interacts and cooperates with CCAAT/enhancer-binding proteins (C/EBPs), specifically C/EBPβ and C/EBPδ. nih.govresearchgate.netnih.gov This interaction is crucial for the transcriptional activation of the PPARγ gene. nih.gov

Recruitment to the PPARγ Promoter: C/EBP proteins recruit ZNF638 to the promoter region of the PPARγ gene. nih.gov This recruitment enhances the transcriptional activity at the promoter, leading to increased PPARγ expression. nih.gov While ZNF638 itself does not appear to bind directly to the C/EBP-binding site on the PPARγ promoter, its presence as a cofactor is essential for robust activation. nih.gov

Impact on Adipocyte Differentiation: Experimental evidence demonstrates that the ectopic expression of ZNF638 promotes adipogenesis, while its knockdown inhibits the differentiation process and reduces the expression of genes specific to adipocytes. nih.govresearchgate.net This underscores the critical role of ZNF638 in driving the adipogenic program through its regulation of PPARγ. nih.gov

RNA Binding and Processing Functions of ZNF638

Beyond its role as a transcriptional cofactor, ZNF638 is also involved in post-transcriptional processes, including RNA binding and processing. wikipedia.orggenecards.org This dual functionality highlights its comprehensive role in gene regulation, from transcription initiation to the maturation of RNA transcripts.

Involvement in Transcript Packaging, Transfer, and Processing

ZNF638 is associated with the packaging, transfer, and processing of transcripts. wikipedia.orggenecards.orgtumorportal.org The protein contains domains, including an RNA recognition motif, that are characteristic of RNA-binding proteins. researchgate.net Its localization within the nucleoplasm and nuclear speckles, which are sites enriched in pre-mRNA splicing factors, further supports its role in RNA metabolism. wikipedia.orgnih.gov

Modulatory Role in Alternative RNA Splicing

ZNF638 has been shown to influence alternative splicing, a process that allows for the production of multiple protein isoforms from a single gene. nih.govnih.govebi.ac.uk This function adds another layer of regulatory control to the processes it governs, such as adipogenesis.

Detailed Research Findings:

Interaction with Splicing Regulators: Biochemical purification of ZNF638-interacting proteins in differentiating adipocytes has revealed that ZNF638 associates with known splicing regulators. nih.govnih.gov This interaction suggests a direct involvement in the splicing machinery.

Modulation of Splicing Reporter Minigenes: Functional assays using minigene reporters have demonstrated that ZNF638 can directly influence alternative splicing decisions. nih.gov Its recruitment to the promoter of these minigenes by C/EBP proteins enhances this splicing modulatory function. nih.gov

Regulation of Adipogenesis-Related Isoforms: ZNF638 has been shown to regulate the alternative splicing of transcripts for proteins involved in adipogenesis, such as lipin1 and nuclear receptor co-repressor 1. nih.gov This suggests that ZNF638 may control adipocyte differentiation not only by regulating transcription but also by controlling the balance of different protein isoforms. nih.govnih.gov

Structural Domains for Splicing Function: The arginine/serine-rich (RS) domain and the C-terminal zinc finger domain of ZNF638, which are required for its localization to nuclear speckles, are also essential for its function in regulating alternative splicing. nih.gov

Protein-Protein Interaction Networks of ZNF638

The functional versatility of ZNF638 is further underscored by its participation in complex protein-protein interaction networks. nih.govnih.govebi.ac.uk These interactions are critical for modulating its stability, activity, and recruitment to specific cellular compartments and genomic loci.

Characterization of Direct and Indirect Interactors

ZNF638 has been shown to interact with a variety of proteins, both directly and as part of larger complexes. These interactors are involved in diverse cellular processes, including transcription, ubiquitination, and RNA processing.

Table 1: Known Interactors of ZNF638

Interacting ProteinFunction of InteractorReference
FHL2 Transcription cofactor nih.gov
USP7 Deubiquitinating enzyme researchgate.net
NIPBL Cohesin loading complex component string-db.org
U2SURP Splicing factor nih.gov
SENP6 SUMO-specific protease string-db.org

FHL2 (Four and a half LIM domains 2): The human homolog of ZNF638, NP220, has been reported to directly interact with the transcriptional cofactor FHL2 and facilitate its transport into the nucleus. nih.gov

USP7 (Ubiquitin-specific-processing protease 7): ZNF638 interacts with the deubiquitinase USP7, which plays a role in its stability. researchgate.net

NIPBL (Nipped-B-like protein): Interaction data suggests a connection between ZNF638 and NIPBL, a key component of the cohesin loading complex, which is involved in chromosome organization. string-db.org

U2SURP (U2 small nuclear RNA auxiliary factor 2-like protein): As a component of the spliceosome, the interaction with U2SURP is consistent with ZNF638's role in alternative splicing. nih.gov

SENP6 (SUMO-specific protease 6): ZNF638 is also found in interaction networks involving SENP6, suggesting potential regulation by SUMOylation. string-db.org

Regulation of ZNF638 Stability and Activity via Interacting Partners

The stability and activity of ZNF638 are dynamically regulated by its interacting proteins, particularly through post-translational modifications like ubiquitination. researchgate.net

Detailed Research Findings:

Deubiquitination by USP7: The deubiquitinating enzyme USP7 has been shown to interact with and deubiquitinate ZNF638. researchgate.net This action by USP7 leads to the stabilization of the ZNF638 protein. researchgate.net

Impact on Transcriptional Activity: In addition to stabilizing the protein, USP7 also promotes the transcription of ZNF638 itself by stabilizing cAMP responsive element binding protein (CREB). researchgate.net

Functional Consequences: The regulation of ZNF638 stability by USP7 has significant functional consequences. For instance, in the context of liver cells, this interaction has been implicated in the regulation of de novo lipogenesis, the process of synthesizing fatty acids. researchgate.net Inhibition of USP7 leads to decreased levels of ZNF638, highlighting the importance of this interaction in maintaining a sufficient pool of active ZNF638. researchgate.net

Cellular and Physiological Roles of Znf638

ZNF638 in Adipogenesis and Adipocyte Biology

The formation of adipocytes is a complex and highly regulated process involving a cascade of transcriptional events. ZNF638 has been identified as a key player in the early stages of this process, influencing both the differentiation and proliferation of adipocytes, as well as the metabolic functions of mature fat cells.

ZNF638 is recognized as a novel and early regulator of adipogenesis. nih.govresearchgate.netnih.gov Its expression is induced in the initial phases of adipocyte differentiation, where it functions as a transcriptional cofactor. nih.govresearchgate.net Research has demonstrated that ZNF638 physically interacts and cooperates with other crucial transcription factors, namely CCAAT/enhancer-binding protein β (C/EBPβ) and C/EBPδ. nih.govnih.govdiagenode.com This collaboration is instrumental in driving the expression of peroxisome proliferator-activated receptor γ (PPARγ), a master regulator of adipocyte differentiation. nih.govnih.gov The timing of ZNF638 expression, which peaks before PPARγ and diminishes as adipocytes fully mature, underscores its role in the early commitment of preadipocytes to the adipocyte lineage. nih.gov

The interaction between ZNF638 and C/EBPs occurs on the promoter region of the PPARγ gene, facilitating its transcription. nih.gov This mechanism places ZNF638 as a critical upstream regulator in the transcriptional cascade of adipogenesis. nih.gov

The influence of ZNF638 on adipocyte development has been substantiated through gain- and loss-of-function studies. Ectopic expression of ZNF638 in preadipocyte cell lines has been shown to enhance adipogenesis. nih.govresearchgate.net Conversely, the knockdown of ZNF638 expression leads to an inhibition of differentiation and a reduction in the expression of genes specific to adipocytes. nih.govresearchgate.net

Studies using 10T1/2 preadipocytes have provided quantitative insights into the effects of ZNF638.

Table 1: Effects of ZNF638 Modulation on Adipocyte Differentiation in 10T1/2 Cells

Experimental ConditionObservationOutcomeReference
Ectopic expression of ZNF638Increased number of lipid-accumulating cellsPromotes adipogenesis researchgate.net
Knockdown of ZNF638Decreased number of lipid-containing cellsInhibits adipogenesis researchgate.net
Ectopic expression of ZNF638Increased expression of adipocyte markers (e.g., aP2, PPARγ)Enhances differentiation researchgate.net
Knockdown of ZNF638Decreased expression of adipocyte markersReduces differentiation researchgate.net

Recent findings have illuminated a role for ZNF638 in the regulation of triglyceride metabolism, with a notable sexual dimorphism. nih.gov ZNF638 acts as a transcriptional repressor of angiopoietin-like protein 8 (ANGPTL8), a key regulator of triglyceride levels. nih.gov This repression is achieved through the recruitment of histone deacetylase 1 (HDAC1), leading to histone deacetylation and the suppression of a broad range of lipid metabolic genes, including Angptl8. nih.gov

Interestingly, the regulatory effect of ZNF638 on triglyceride metabolism through ANGPTL8 appears to be dependent on estrogen. nih.gov In female mice, adipose tissue-specific knockout of ZNF638 leads to a significant increase in serum triglyceride levels after refeeding, an effect that is not observed in male mice. nih.gov This suggests an estrogen-dependent regulatory axis involving ZNF638 and ANGPTL8 in the control of triglyceride homeostasis. nih.gov

ZNF638 in Thermogenesis and Energy Expenditure

ZNF638 exhibits a distinct expression pattern across different types of adipose tissue. In vivo studies in mice have revealed that ZNF638 mRNA and protein levels are significantly higher in brown adipose tissue (BAT) and subcutaneous white adipose tissue (scWAT), which contains beige adipocytes, compared to epididymal white adipose tissue (eWAT). nih.gov This selective enrichment in thermogenic fat tissues suggests a potential role for ZNF638 in their specialized function. nih.govoup.com

Table 2: Relative Expression of ZNF638 in Different Adipose Tissues of Mice

Adipose Tissue TypeZNF638 mRNA LevelZNF638 Protein LevelReference
Brown Adipose Tissue (BAT)HighHigh nih.gov
Subcutaneous White Adipose Tissue (scWAT)HighHigh nih.gov
Epididymal White Adipose Tissue (eWAT)LowLow nih.gov

The expression of ZNF638 in thermogenic tissues is dynamically regulated by stimuli that promote heat production. nih.govoup.com In vitro studies have shown that ZNF638 expression is upregulated by modulators of cyclic AMP (cAMP). nih.gov Furthermore, in vivo experiments have demonstrated that exposure to cold temperatures and pharmacological stimulation of β-adrenergic signaling, both of which increase intracellular cAMP levels, lead to an induction of ZNF638 expression in BAT and scWAT. nih.gov

The molecular mechanism underlying this regulation involves the transcription factor cAMP response element-binding protein (CREB). nih.gov In silico analysis has identified two putative cAMP response elements within the promoter region of the ZNF638 gene. nih.gov Subsequent molecular analyses, including electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP) assays, have confirmed that CREB binds to these regions of the ZNF638 promoter. nih.gov Functional studies have further established that CREB is both necessary and sufficient to regulate the transcription of ZNF638 in response to elevated cAMP levels. nih.gov This indicates that ZNF638 is a downstream target of the cAMP-CREB signaling pathway, a central regulatory axis in thermogenesis. nih.govoup.com

Association with Overall Energy Metabolism and Obesity Susceptibility

Zinc finger protein 638 (ZNF638) has been identified as a significant early regulator of adipogenesis, the process of forming fat cells. diagenode.comnih.govresearchgate.net Its expression is induced in the initial stages of adipocyte differentiation. diagenode.comnih.gov Studies have demonstrated that the forced expression of ZNF638 in vitro enhances adipogenesis, while its reduction or "knockdown" hinders this differentiation process and curtails the expression of genes specific to adipocytes. diagenode.comresearchgate.net This suggests a crucial role for ZNF638 in the body's fat storage mechanisms.

Mechanistically, ZNF638 functions as a transcriptional cofactor, partnering with CCAAT/enhancer-binding proteins (C/EBPs), specifically C/EBPβ and C/EBPδ. nih.govresearchgate.net This collaboration is pivotal for the expression of peroxisome proliferator-activated receptor γ (PPARγ), a master regulator of adipocyte differentiation. nih.govresearchgate.netnih.gov The interaction between ZNF638 and C/EBPs effectively triggers the transcriptional cascade necessary for the development of mature fat cells. nih.gov

Furthermore, research in animal models has revealed a sexually dimorphic role of ZNF638 in triglyceride metabolism. In female mice, adipose tissue-specific knockout of ZNF638 led to a significant increase in serum triglyceride levels after refeeding, which was associated with decreased activity of endothelial lipoprotein lipase (B570770) (LPL) and increased lipid absorption in the small intestine. nih.gov Conversely, overexpressing ZNF638 in the inguinal white adipose tissue of female mice, including obese models, resulted in reduced serum triglyceride levels and enhanced LPL activity after refeeding. nih.gov This effect was linked to the regulation of angiopoietin-like protein 8 (ANGPTL8), a key regulator of triglyceride metabolism, in an estrogen-dependent manner. nih.gov ZNF638 acts as a transcriptional repressor by recruiting HDAC1 to suppress the transcription of genes involved in lipid metabolism, including Angptl8. nih.gov

These findings underscore the importance of ZNF638 in the intricate regulation of energy metabolism and highlight its potential as a factor in obesity susceptibility.

Table 1: Role of ZNF638 in Adipogenesis

Experimental Condition Effect on Adipogenesis Mechanism Key Interacting Proteins Affected Genes
Ectopic expression of ZNF638 Increased adipogenesis in vitro diagenode.comresearchgate.net Acts as a transcriptional cofactor nih.gov C/EBPβ, C/EBPδ nih.govresearchgate.net PPARγ, SREBF1 nih.govuniprot.org
Knockdown of ZNF638 Inhibited differentiation and decreased expression of adipocyte-specific genes diagenode.comresearchgate.net Reduction in transcriptional activation of proadipogenic genes. C/EBPs nih.gov PPARγ nih.gov
Adipose tissue-specific knockout (female mice) Increased serum triglyceride levels after refeeding nih.gov Decreased endothelial LPL activity and increased lipid absorption nih.gov HDAC1 nih.gov Angptl8 nih.gov
Overexpression in adipose tissue (female mice) Reduced serum triglyceride levels after refeeding nih.gov Enhanced LPL activity nih.gov HDAC1 nih.gov Angptl8 nih.gov

ZNF638 in Cellular Maintenance and Development

Influence on Cell Cycle Progression and Apoptosis

ZNF638 is implicated in the fundamental cellular processes of cell cycle progression and apoptosis (programmed cell death). ontosight.ai As a transcriptional regulator, it is believed to influence the expression of genes that are critical for controlling these two processes. ontosight.ai The ability of ZNF638 to bind to specific DNA sequences allows it to modulate the transcription of target genes involved in the cell cycle and apoptosis pathways. ontosight.ai

While direct mechanistic studies on ZNF638's role in cell cycle progression are still emerging, the process itself is known to be a potential point of escape from extrinsic apoptosis. nih.gov Cells that are in the S phase of the cell cycle can delay apoptosis in favor of undergoing mitosis, a phenomenon linked to the upregulation of the anti-apoptotic protein Mcl-1. nih.gov This allows cells to proceed through mitosis even with activated caspases, the key executioners of apoptosis. nih.gov This suggests a complex interplay where the cell cycle machinery can override apoptotic signals, and proteins like ZNF638 that influence gene expression related to these processes could be key modulators.

Role in Nervous System Development

ZNF638 is expressed in the brain and has been linked to nervous system development. genecards.orgmedpagetoday.com Zinc finger proteins, in general, are crucial for promoting the development of different brain regions and the differentiation of neural stem cells. nih.gov They function as transcription factors that regulate gene expression by binding to DNA and RNA. nih.gov Phagocytosis, a process of engulfing cellular debris, is critical during nervous system development for removing excess apoptotic neurons and pruning neuronal branches to sculpt neural circuits. mdpi.com

Recent genetic research has identified a variant in the DYSF–ZNF638 locus that is associated with the severity of multiple sclerosis (MS), a degenerative disease of the central nervous system. medpagetoday.com This finding suggests a potential role for ZNF638 in the resilience of the nervous system and its ability to recover from damage. medpagetoday.com The ZNF638 gene is known to be involved in controlling viral infections, and its expression in oligodendrocytes and their precursor cells further implicates it in the health and maintenance of the central nervous system. medpagetoday.com

ZNF638 in Host-Pathogen Interactions and Immune Responses

Mechanism of Viral Silencing in Host Cells

ZNF638 plays a critical role in the host's defense against retroviruses by mediating the silencing of unintegrated viral DNA. uniprot.orgjensenlab.orgnih.gov After a retrovirus infects a cell, some of its DNA may not integrate into the host genome and remains as extrachromosomal DNA. uniprot.orgnih.gov ZNF638 is a key protein that recognizes and binds to cytidine-rich sequences within this unintegrated retroviral DNA. uniprot.orgnih.gov

Upon binding, ZNF638 acts as a scaffold to recruit a silencing machinery to the viral DNA. uniprot.orgnih.govnih.gov This machinery includes the HUSH (Human Silencing Hub) complex, the histone methyltransferase SETDB1, and histone deacetylases HDAC1 and HDAC4. uniprot.orgnih.gov The recruitment of these factors leads to epigenetic modifications of the histones associated with the viral DNA, specifically H3K9 trimethylation (H3K9me3), which is a repressive mark. nih.govbiorxiv.org This results in the transcriptional repression of the unintegrated viral DNA, effectively silencing it and preventing the production of new viral particles. uniprot.orgnih.gov Consequently, the knockout of ZNF638 has been shown to accelerate the replication of retroviruses. nih.gov This mechanism of viral silencing is a crucial component of the cell's intrinsic immunity against retroviral infections.

Table 2: ZNF638-Mediated Viral Silencing

Component Function in Viral Silencing Reference
ZNF638 (NP220) Binds to cytidine (B196190) clusters in unintegrated retroviral DNA. Recruits chromatin silencers. uniprot.orgnih.gov
HUSH Complex A key chromatin silencer recruited by ZNF638. uniprot.orgnih.govbiorxiv.org
SETDB1 A histone methyltransferase that deposits repressive H3K9me3 marks. uniprot.orgnih.gov
HDAC1 and HDAC4 Histone deacetylases that contribute to transcriptional repression. uniprot.orgnih.gov

Activation of Antiviral Immune Responses

Beyond its direct role in silencing viral DNA, targeting ZNF638 can paradoxically lead to the activation of antiviral immune responses through a phenomenon known as "viral mimicry". nih.govbiorxiv.org When ZNF638 is inhibited or its expression is reduced, the silencing of endogenous retroelements (REs) is lifted. nih.govbiorxiv.org This leads to an increase in the expression of these retroelements, resulting in the accumulation of cytosolic double-stranded RNA (dsRNA). nih.govresearchgate.net

This accumulation of dsRNA is detected by intracellular pattern recognition receptors (PRRs) such as RIG-I and MDA5. nih.gov The activation of these sensors triggers downstream signaling cascades involving molecules like MAVS and IRF3, culminating in the production of type I interferons and other proinflammatory cytokines. nih.govbiorxiv.orgyoutube.com This innate immune response is similar to the one mounted against an actual viral infection, hence the term "viral mimicry." nih.gov

In the context of cancer, particularly glioblastoma, targeting ZNF638 has been shown to induce this viral mimicry, leading to the upregulation of antiviral immune programs and increased expression of the immune checkpoint protein PD-L1. nih.gov This suggests that inhibiting ZNF638 could be a strategy to enhance anti-tumor immunity and potentially sensitize tumors to immunotherapy. nih.gov

Znf638 in Disease Pathogenesis: Mechanistic Insights

Molecular Contributions to Adipose Tissue Dysfunction and Metabolic Disorders

Zinc finger protein 638 (ZNF638) has been identified as a critical regulator of adipogenesis, the process of forming fat cells. nih.govdiagenode.com Its expression is induced in the early stages of adipocyte differentiation. nih.govresearchgate.net Mechanistically, ZNF638 physically interacts with and coactivates CCAAT/enhancer-binding proteins (C/EBPs), specifically C/EBPβ and C/EBPδ. nih.govresearchgate.net This cooperation is essential for the transcriptional activation of peroxisome proliferator-activated receptor γ (PPARγ), a master regulator of fat cell development. nih.govnih.gov

Studies have demonstrated that ectopic expression of ZNF638 enhances adipogenesis, while its reduction or knockdown inhibits the differentiation of preadipocytes and reduces the expression of genes specific to mature fat cells. diagenode.comresearchgate.net This positions ZNF638 as a key early factor in the transcriptional cascade that governs adipocyte formation. nih.govresearchgate.net

Furthermore, ZNF638 plays a role in systemic triglyceride metabolism, exhibiting a sexually dimorphic effect. nih.gov In female mice, ZNF638 in adipose tissue regulates serum triglyceride levels by controlling the expression of angiopoietin-like protein 8 (ANGPTL8), a key regulator of triglyceride homeostasis. nih.gov This regulation is estrogen-dependent and occurs through the recruitment of HDAC1 for histone deacetylation, which suppresses the transcription of lipid metabolic genes, including Angptl8. nih.gov

Table 1: ZNF638's Role in Adipose and Metabolic Function

Process Interacting Factors Mechanism Outcome
AdipogenesisC/EBPβ, C/EBPδTranscriptional coactivationInduction of PPARγ expression and promotion of adipocyte differentiation. nih.govnih.gov
Triglyceride MetabolismHDAC1, Estrogen ReceptorTranscriptional repression of Angptl8Regulation of serum triglyceride levels in an estrogen-dependent manner. nih.gov

While direct studies on ZNF638's role in hepatic de novo lipogenesis (DNL) are emerging, the broader family of zinc finger proteins is known to be crucial for liver lipid homeostasis. consensus.app DNL is the process of synthesizing fatty acids from non-lipid sources, primarily carbohydrates, and is a key pathway in liver metabolism. nih.gov Other zinc finger proteins, such as Zbtb20, are required for hepatic DNL by regulating the expression of genes involved in glycolysis and lipogenesis. dntb.gov.ua Given ZNF638's established role in regulating lipid metabolism in adipose tissue, its potential involvement in the closely related process of hepatic DNL is an area of active investigation. nih.govconsensus.app The dysregulation of DNL is a known contributor to conditions like non-alcoholic fatty liver disease (NAFLD), which is often associated with insulin (B600854) resistance. nih.govwustl.edu

Role in Neurodevelopmental and Neurological Conditions

The molecular basis of autism spectrum disorder (ASD) is complex, involving a wide array of genes that affect synaptic function, transcriptional regulation, and neurodevelopment. nih.govnih.gov While direct large-scale studies definitively linking ZNF638 to ASD are limited, the broader category of zinc finger proteins, which function as transcriptional regulators, is implicated in the disorder. nih.gov ASD pathology is associated with mutations affecting chromatin organization and gene expression, processes where zinc finger proteins are fundamental. nih.gov Given ZNF638's role in cellular differentiation and transcriptional control, its potential contribution to the neurodevelopmental alterations seen in ASD warrants further investigation. nih.govnih.gov

A landmark genome-wide association study (GWAS) involving over 22,000 individuals with multiple sclerosis (MS) identified the first genetic variant associated with faster disease progression. medpagetoday.comneurosciencenews.com This variant, rs10191329, is located in the DYSF–ZNF638 locus. medpagetoday.comneurosciencenews.com Individuals who are homozygous carriers of this risk allele experience a significantly accelerated disease course, requiring a walking aid a median of 3.7 years earlier than non-carriers. medpagetoday.comneurosciencenews.com This genetic finding points away from the immune system and towards the central nervous system's intrinsic biology as a key determinant of MS severity. medpagetoday.comsimhcottumwa.org

Table 2: Genetic Association of ZNF638 Locus with Multiple Sclerosis

Genetic Variant Associated Locus Clinical Impact Pathological Correlation
rs10191329DYSF–ZNF638Homozygous carriers need walking aids ~3.7 years sooner. neurosciencenews.comIncreased number of lesions in the brainstem and higher rate of cortical lesions. medpagetoday.com

The association of the DYSF-ZNF638 locus with MS severity suggests that these genes are involved in the resilience and repair mechanisms of the central nervous system. medpagetoday.comsimhcottumwa.org ZNF638 is known to be involved in controlling viral infections, while DYSF plays a role in repairing damaged cells. medpagetoday.com Post-mortem brain tissue analysis of MS patients carrying the risk allele (rs10191329AA) revealed more acute axonal stress and a reduction in neuronal density. nih.gov Furthermore, the normal-appearing white matter in these individuals showed a higher proportion of oligodendrocytes expressing ZNF638. nih.gov This suggests that the genetic variant impacts the brain's ability to withstand and respond to damage, potentially through mechanisms involving neuronal loss, chronic inflammation, and altered mitochondrial function. nih.govnih.gov The findings shift the focus for therapeutic development towards enhancing CNS resilience. simhcottumwa.org

Genetic Associations and Mechanistic Implications in Multiple Sclerosis Progression

ZNF638 in Oncogenesis: Molecular and Cellular Mechanisms

The role of ZNF638 in cancer is multifaceted, with evidence suggesting it can act as either a tumor suppressor or an oncoprotein depending on the cellular context. nih.gov Oncogenesis is driven by genetic alterations that confer a growth advantage, including mutations, gene amplification, and chromosome rearrangements that activate proto-oncogenes. nih.govnumberanalytics.comnumberanalytics.com

In the context of glioblastoma (GBM), ZNF638 acts as a master epigenetic regulator. nih.gov It is associated with immunosuppressive transcriptional signatures and reduced infiltration of immune cells like CD8+ T-cells. nih.gov Mechanistically, ZNF638 recruits the HUSH complex, which deposits repressive H3K9me3 marks on endogenous retroelements, silencing them. nih.gov Targeting and knocking down ZNF638 in GBM models leads to the expression of these retroelements, inducing a "viral mimicry" state. nih.gov This activates innate anti-viral immune responses and enhances the infiltration of immune cells, thereby sensitizing the tumor to immune checkpoint inhibitors. nih.govnih.gov Low expression of ZNF638 has been identified as a biomarker for improved survival and a better clinical response to immunotherapy in patients with recurrent glioblastoma and melanoma. nih.govnih.gov

This dual functionality highlights the complex role of transcriptional regulators like ZNF638 in cancer, where their activity is highly dependent on the specific tumor type and its microenvironment. nih.govufl.edu

Association with Cutaneous T-Cell Lymphoma as an Antigen (SE33-1)

Zinc Finger Protein 638 is also recognized by several aliases, including Cutaneous T-cell lymphoma-associated antigen se33-1. nih.govresearchgate.netnih.gov This nomenclature highlights its initial identification in the context of this specific type of skin lymphoma. As an antigen, ZNF638 can be recognized by the immune system, a characteristic that is pivotal in the body's surveillance against cancerous cells. The protein is primarily nucleoplasmic and is involved in binding cytidine-rich sequences in double-stranded DNA, as well as in the packaging, transfer, or processing of transcripts. nih.govresearchgate.net

Mechanistic Role in Glioblastoma Pathogenesis and Immunotherapy Responsiveness

Recent research has illuminated the critical role of ZNF638 in the pathogenesis of glioblastoma (GBM), one of the most aggressive and treatment-resistant brain cancers. nih.gov Studies have shown that ZNF638 is significantly overexpressed in glioblastoma tumors when compared to normal brain tissue. nih.gov

The primary mechanism of ZNF638 in glioblastoma involves its function as a master epigenetic regulator. ebi.ac.uk It recruits the Human Silencing Hub (HUSH) complex, which in turn deposits repressive histone marks (H3K9me3) on endogenous retroelements (REs), keeping them transcriptionally silent. ebi.ac.ukneurosciencenews.com When ZNF638 is suppressed, these retroelements become expressed, leading to an accumulation of double-stranded RNA (dsRNA) in the cytoplasm. nih.govneurosciencenews.com This accumulation triggers an innate anti-viral immune response, a phenomenon termed "viral mimicry". ebi.ac.ukneurosciencenews.com

This viral mimicry has profound implications for immunotherapy. The induced antiviral state increases the infiltration of immune cells, such as CD8+ T-cells, into the tumor microenvironment and upregulates the expression of PD-L1, a key immune checkpoint protein. nih.govebi.ac.ukneurosciencenews.com This heightened immunogenicity can sensitize the otherwise "cold" glioblastoma tumors to immune checkpoint inhibitors (ICIs). nih.govnin.nlneurologia-castellon.es In fact, analyses of patient data have revealed that lower expression of ZNF638 in glioblastoma patients correlates with a better response to ICI therapy and improved survival rates. nih.govneurosciencenews.com Therefore, targeting ZNF638 presents a promising strategy to enhance the efficacy of immunotherapy in glioblastoma. neurosciencenews.comnin.nl

Table 1: Mechanistic Role of ZNF638 in Glioblastoma

Mechanistic Aspect Description Key Findings
Epigenetic Regulation ZNF638 recruits the HUSH complex to silence endogenous retroelements (REs) via H3K9 trimethylation. ebi.ac.ukneurosciencenews.com Suppression of ZNF638 leads to decreased H3K9 trimethylation and increased RE expression. ebi.ac.ukneurosciencenews.com
Viral Mimicry The expression of REs results in the accumulation of cytosolic dsRNA, activating innate anti-viral signaling pathways (RIG-I, MDA5, IRF3). nih.govneurosciencenews.com ZNF638 knockdown activates intracellular dsRNA-signaling cascades. neurosciencenews.com
Immunotherapy Sensitization The induced antiviral immune response increases tumor immunogenicity, making it more susceptible to immune checkpoint inhibitors (ICIs). nih.govneurologia-castellon.es Low ZNF638 expression is a biomarker for better clinical response to ICIs and improved survival in glioblastoma patients. nih.govneurosciencenews.com
Tumor Microenvironment Suppression of ZNF638 leads to increased infiltration of immune cells like CD8+ T-cells and upregulation of PD-L1. nih.govebi.ac.ukneurosciencenews.com Tumors with reduced ZNF638 show increased T-cell infiltration and slowed growth in preclinical models. nih.govnin.nl

Genetic Variants in ZNF638 Locus and Their Phenotypic Associations

Analysis of Specific Genetic Variants (e.g., rs10191329)

The genetic variant rs10191329, located in the DYSF-ZNF638 locus on chromosome 2p13.2, has been identified as a significant factor in the severity of multiple sclerosis (MS). nih.govebi.ac.uk Genome-wide association studies (GWAS) have linked the minor 'A' allele of this single-nucleotide polymorphism (SNP) to a more severe disease course. neurosciencenews.com

Specifically, individuals carrying the rs10191329*A allele are associated with a faster progression of disability. nih.govneurosciencenews.com Homozygous carriers of the risk allele have been shown to have a median time to requiring a walking aid that is 3.7 years shorter than non-carriers. neurosciencenews.com Furthermore, this variant is linked to increased brain atrophy, with one study observing 28% more brain volume loss per 'A' allele. nih.govneurologia-castellon.esnih.gov Pathologically, the variant is associated with a higher proportion of lesions with foamy microglia and reduced neuronal density, suggesting a link to increased neurodegeneration and chronic inflammation. nih.govnin.nl While the variant is located between the DYSF and ZNF638 genes, its precise regulatory impact is still under investigation, with some research suggesting it may influence genes involved in central nervous system resilience. neurosciencenews.comresearchgate.net

Table 2: Phenotypic Associations of rs10191329

Phenotype Association with rs10191329 'A' allele Research Finding
Multiple Sclerosis Severity Associated with faster disease progression and disability accrual. nih.govneurosciencenews.com Homozygous carriers require a walking aid a median of 3.7 years earlier. neurosciencenews.com
Brain Atrophy Linked to a higher rate of brain volume loss. nih.govneurologia-castellon.es An association with 28% more brain atrophy per allele was observed. nih.govnih.gov
Neuropathology Associated with increased neurodegeneration and chronic inflammation. nih.govnin.nl Linked to more acute axonal stress and a higher proportion of lesions with foamy microglia. nin.nl

Correlation with Complex Biological Traits (e.g., Human Stature)

Beyond its role in disease, genetic variations in the ZNF638 locus have also been correlated with complex biological traits such as human stature. A study investigating the genetics of familial short stature (FSS) in a Han Chinese population identified ZNF638 as one of the genes associated with this trait. researchgate.net

The study systematically evaluated 34 known human height-associated SNPs and found that variations in genes including ZNF638 were linked to FSS risk. researchgate.net ZNF638 has been reported to be a transcriptional coregulator in the early stages of adipogenesis, which is a key developmental process. researchgate.netresearchgate.net The network analysis of the genes implicated in the study, including ZNF638, revealed their functions are primarily related to embryonic, organismal, and tissue development, providing a plausible biological basis for their influence on a complex trait like height. researchgate.net This suggests that ZNF638's role in fundamental developmental processes extends to influencing normal polygenic traits. gwern.net

Advanced Research Methodologies and Experimental Approaches for Znf638 Studies

Genomic and Epigenomic Profiling

Genomic and epigenomic profiling methods are instrumental in deciphering the regulatory landscape in which ZNF638 operates. These approaches provide insights into its functional roles by identifying the genes it regulates and the mechanisms by which it exerts its effects.

Genome-wide CRISPR-Cas9 screens have emerged as a powerful tool for the functional discovery of genes. the-scientist.com This technology can be adapted to either knock out genes or modulate their expression to systematically assess the function of a large number of genes. In the context of ZNF638, CRISPR-Cas9 technology can be used to create knockout models to study the resulting phenotypic changes. For instance, knocking down ZNF638 in glioblastoma (GBM) cell lines has been shown to significantly increase the expression of PD-L1, suggesting a role for ZNF638 in immune regulation within the tumor microenvironment. researchgate.net Such screens can help identify the cellular processes and pathways in which ZNF638 is a key player.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a cornerstone technique for mapping the genome-wide interactions of DNA-binding proteins. youtube.com This method involves cross-linking proteins to DNA, immunoprecipitating the protein of interest—in this case, ZNF638—and then sequencing the associated DNA fragments. nih.gov This allows for the precise identification of ZNF638 binding sites across the genome. For example, ChIP assays have demonstrated that the transcription factor CREB binds to specific response elements in the ZNF638 promoter, indicating that CREB is a direct regulator of ZNF638 expression. nih.gov Furthermore, ZNF638 itself has been shown to bind to cytidine (B196190) clusters in double-stranded DNA and is crucial for recruiting chromatin silencers like the HUSH complex to repress unintegrated retroviral DNA. uniprot.org

RNA sequencing (RNA-seq) provides a comprehensive snapshot of the transcriptome, revealing the effects of ZNF638 on global gene expression. nih.gov By comparing the transcriptomes of cells with normal and altered ZNF638 levels, researchers can identify genes and pathways that are regulated by this protein. For instance, RNA-seq analysis in adipose tissue-specific ZNF638 knockout mice revealed a significant upregulation of angiopoietin-like protein 8 (Angptl8), a key regulator of triglyceride metabolism. nih.gov

Single-cell RNA sequencing (scRNA-seq) offers an even higher resolution by profiling the transcriptomes of individual cells. springernature.com This is particularly valuable for studying heterogeneous tissues. In the context of glioblastoma, scRNA-seq has shown that low ZNF638 expression is associated with an increase in the expression of genes involved in the dsRNA sensing pathway and a trend towards increased infiltration of various immune cells into the tumor. researchgate.net

Table 1: Impact of ZNF638 Expression on Cellular Pathways in Glioblastoma

ZNF638 Expression LevelAssociated Gene Expression ChangesCellular Infiltration Trends
LowIncreased expression of retroelements and dsRNA sensing pathway regulators (e.g., RIG-I, TLR3, MAVS) researchgate.netTrend towards increased infiltration of B cells, Myeloid Cells, T cells, and Oligodendrocytes researchgate.net
HighSuppression of total retroelement expression and dsRNA sensing researchgate.netHeterogenous and distinct enrichment of cell types with lower lymphocyte expression researchgate.net

In silico analysis leverages computational tools and publicly available genomic and transcriptomic databases to predict gene function and regulatory networks. nih.govspringernature.com By analyzing the ZNF638 gene and its expression patterns across different tissues and conditions, researchers can generate hypotheses about its roles. For example, in silico analysis of the ZNF638 promoter identified potential cAMP response elements, which were later validated to be binding sites for the transcription factor CREB. nih.gov This computational approach can efficiently guide wet-lab experiments by prioritizing potential regulatory mechanisms and interaction partners for further investigation. springernature.com

Protein Biochemistry and Functional Assays

Understanding the protein-level interactions and functions of ZNF638 is critical. Biochemical and functional assays provide direct evidence of its molecular activities and partnerships.

Co-immunoprecipitation (Co-IP) is a technique used to identify protein-protein interactions. youtube.com An antibody targeting ZNF638 is used to pull it down from a cell lysate, and any interacting proteins are co-precipitated. These interacting partners can then be identified by mass spectrometry. youtube.com This approach has been instrumental in revealing the composition of protein complexes involving ZNF638. For example, Co-IP followed by mass spectrometry in adipocytes identified 172 novel interacting proteins, including factors involved in transcription, translation, and pre-mRNA splicing. nih.gov Furthermore, Co-IP experiments in glioblastoma cells demonstrated that the knockdown of ZNF638 leads to decreased levels of HUSH complex components like TASOR, MPP8, and SETDB1, indicating that ZNF638 is essential for the integrity of this complex. researchgate.net

Table 2: Selected ZNF638 Interacting Proteins Identified by Co-IP and Mass Spectrometry in Adipocytes

Protein CategoryExamples of Interacting Proteins
TranscriptionVarious transcription factors nih.gov
TranslationRibosomal proteins and translation initiation factors nih.gov
Nucleic Acid BindingRNA-binding proteins and DNA-binding proteins nih.gov
MetabolismEnzymes involved in various metabolic pathways nih.gov
Splicing RegulationSplicing factors nih.gov

Electrophoretic Mobility Shift Assay (EMSA) for Nucleic Acid Binding Characterization

The Electrophoretic Mobility Shift Assay (EMSA) is a fundamental technique used to investigate the DNA-binding properties of proteins. In the context of ZNF638, this method has been pivotal in demonstrating its interaction with specific DNA sequences.

Detailed research has shown that ZNF638, also known as NP220, binds to double-stranded DNA fragments, particularly recognizing clusters of cytidines. thermofisher.comuniprot.org This interaction is crucial for its role in transcriptional regulation. uniprot.org EMSA has been employed to confirm that ZNF638 can directly bind to DNA, and this binding is a key aspect of its function. nih.gov For instance, studies have utilized EMSA to show that ZNF638, in cooperation with CCAAT/enhancer-binding proteins (C/EBPs), binds to the promoter regions of target genes like peroxisome proliferator-activated receptor γ (PPARγ), a master regulator of adipocyte differentiation. nih.govnih.gov This assay helps to visualize the formation of a protein-DNA complex, which migrates more slowly through a gel than the free DNA probe, thus indicating a binding event. nih.gov

Challenges in performing EMSA with zinc finger proteins include the potential for the chelating agent EDTA, often present in buffers, to strip zinc ions from the protein, leading to unfolding and loss of DNA-binding activity. nih.gov Therefore, careful optimization of buffer conditions is critical for accurately assessing the DNA-binding capacity of ZNF638.

Recombinant Protein Expression and Purification for Structural-Functional Correlation

To dissect the specific functions of ZNF638 domains and their roles in molecular interactions, researchers rely on the expression and purification of recombinant ZNF638 protein and its fragments.

Recombinant human ZNF638 protein, or portions of it, are typically produced in expression systems like E. coli. thermofisher.comcusabio.com These purified proteins are invaluable for a range of in vitro assays. For example, GST pull-down assays using different domains of GST-tagged ZNF638 have been instrumental in demonstrating a direct physical interaction with C/EBP family members. nih.gov By creating and testing various deletion mutants of ZNF638, researchers have been able to map the specific domains responsible for these protein-protein interactions. nih.gov

Furthermore, recombinant ZNF638 can be used in functional assays to assess its transcriptional activity. Co-transfection experiments with reporter genes have shown that ZNF638 can enhance the transcriptional activation mediated by C/EBPs. nih.gov This approach allows for a direct correlation between the structural domains of ZNF638 and its functional output as a transcriptional coactivator.

Recombinant ZNF638 for Functional Studies
Expression SystemTagApplicationKey Finding
E. coliGSTGST pull-down assaysDemonstrated direct physical interaction between ZNF638 and C/EBPβ. nih.gov
Mammalian cells (e.g., HEK-293)FLAGCo-immunoprecipitation, Reporter gene assaysConfirmed in vivo interaction with C/EBPβ and showed cooperative transcriptional activation. nih.gov

Cellular Localization and Dynamics Studies (e.g., Immunofluorescence)

Understanding where a protein resides within a cell is crucial to deciphering its function. Immunofluorescence microscopy has been a key technique for visualizing the subcellular localization of ZNF638.

Studies using immunofluorescence in various cell lines, including U2OS and 3T3-L1 preadipocytes, have consistently shown that ZNF638 is a nuclear protein. nih.gov The Human Protein Atlas project corroborates this, indicating a primary localization to the nucleoplasm. proteinatlas.orgproteinatlas.org Interestingly, within the nucleus, ZNF638 is not diffusely distributed but is found in a punctate pattern, localizing to nuclear speckles. nih.govnih.gov Nuclear speckles are known to be enriched in splicing factors, suggesting a potential role for ZNF638 in RNA processing, in addition to its function in transcription. nih.govnih.gov

During adipocyte differentiation, the localization of ZNF638 to these nuclear speckles is driven by its RS domain. nih.gov This dynamic localization suggests that ZNF638's function may be regulated by its recruitment to specific subnuclear compartments. The Human Protein Atlas also notes a potential additional localization to vesicles, the significance of which requires further investigation. proteinatlas.orgproteinatlas.org

Western Blot Analysis for Protein Expression Profiling

Western blot analysis is a widely used technique to detect and quantify the expression levels of specific proteins in cell or tissue extracts. This method has been essential for characterizing the expression pattern of ZNF638 under various conditions.

Western blotting has been used to demonstrate that ZNF638 protein levels are induced early during the differentiation of 3T3-L1 preadipocytes into adipocytes. nih.gov Conversely, knockdown of ZNF638 leads to a decrease in its protein levels, which correlates with an inhibition of adipogenesis. nih.gov In the context of thermogenesis, Western blot analysis has revealed that ZNF638 protein is highly expressed in brown adipose tissue (BAT) and subcutaneous white adipose tissue (scWAT) of mice. nih.gov Its expression is further increased in response to cold exposure and treatment with agents that elevate cAMP levels, such as forskolin. nih.gov

This technique is also crucial for validating the specificity of antibodies against ZNF638 and for confirming the successful overexpression or knockdown of the protein in experimental models. nih.govabbexa.com

ZNF638 Expression Analysis by Western Blot
Model SystemConditionZNF638 Protein LevelReference
3T3-L1 cellsAdipocyte differentiationIncreased nih.gov
Mouse thermogenic tissues (BAT, scWAT)BasalHigh nih.gov
Mouse thermogenic tissues (BAT, scWAT)Cold exposureIncreased nih.gov
Brown differentiated scWAT SVF cellsForskolin treatmentIncreased nih.gov

In Vitro and In Vivo Model Systems

The functional characterization of ZNF638 has been greatly facilitated by the use of various in vitro and in vivo model systems. These models allow for mechanistic studies and the investigation of the physiological relevance of ZNF638.

Cell Culture Models for Mechanistic Studies (e.g., Adipocyte Precursors, Hepatoma Cells)

Cell culture models provide a controlled environment to study the molecular mechanisms underlying ZNF638 function.

Adipocyte Precursor Cells: The 3T3-L1 and 10T1/2 cell lines are well-established models for studying adipogenesis. nih.govnih.gov In these cells, gain-of-function (overexpression) and loss-of-function (knockdown) experiments have demonstrated that ZNF638 is a key regulator of adipocyte differentiation. nih.gov Overexpression of ZNF638 enhances adipogenesis, while its depletion inhibits the process and reduces the expression of adipocyte-specific genes. nih.gov These cells have also been used to show that ZNF638 interacts with C/EBPβ and C/EBPδ to induce the expression of PPARγ. nih.gov

Hepatoma Cells: While much of the research has focused on adipocytes, hepatoma cell lines like HepG2 have also been used in ZNF638 studies, for instance, in Western blot analyses to detect ZNF638 protein expression. abbexa.com

Other Cell Lines: HEK-293 cells are frequently used for their high transfection efficiency in reporter gene assays and co-immunoprecipitation experiments to study the transcriptional activity and protein-protein interactions of ZNF638. nih.govnih.gov U2OS cells have been utilized for subcellular localization studies via immunofluorescence. nih.govnih.gov

These cell-based models are invaluable for dissecting the signaling pathways and molecular interactions involving ZNF638 in a controlled setting.

Genetically Engineered Animal Models (e.g., Tissue-Specific Knockout/Overexpression Mice)

To understand the in vivo function of ZNF638 in a physiological context, researchers have turned to genetically engineered mouse models. These models are crucial for determining the role of a gene in the whole organism and for modeling human diseases. nih.gov

While specific ZNF638 knockout or transgenic mouse models were not detailed in the provided search results, the use of such models is a standard and powerful approach in the field. nih.govnih.govspringernature.com Tissue-specific knockout mice, often generated using the Cre-loxP system, allow for the inactivation of a gene in a particular cell type or tissue. nih.govgenoway.comcreative-biolabs.com This is particularly important for genes like ZNF638 that may have different roles in various tissues or whose whole-body knockout could be lethal. genoway.com

For ZNF638, a tissue-specific knockout in adipose tissue, for example, would be instrumental in definitively determining its role in adipogenesis and thermogenesis in vivo. Similarly, mice overexpressing ZNF638 in specific tissues would provide insights into the consequences of its increased activity. The generation and validation of such mouse models involve a series of steps, including vector construction, gene targeting in embryonic stem cells, and breeding with Cre-expressing mouse lines. nih.govnih.gov Analysis of these mice would involve examining their phenotype, as well as molecular analyses of tissues to confirm the knockout or overexpression of ZNF638.

Gain-of-Function and Loss-of-Function Experimental Designs (e.g., Ectopic Expression, Gene Knockdown)

To elucidate the functional roles of Zinc finger protein 638 (ZNF638), researchers employ gain-of-function and loss-of-function experimental designs. These approaches involve artificially increasing or decreasing the expression of ZNF638 to observe the resulting molecular and cellular phenotypes. Ectopic expression is a common gain-of-function technique, while gene knockdown using methods like RNA interference (RNAi) serves as a primary loss-of-function strategy. nih.govyoutube.com

Gain-of-Function: Ectopic Expression

In gain-of-function studies, ZNF638 is ectopically expressed in cells that normally have low or transient levels of the protein. This is typically achieved by transfecting cells with a vector containing the ZNF638 gene. nih.gov

One key area of research has been the role of ZNF638 in adipogenesis, the process by which fat cells differentiate. nih.govnih.gov In studies using 10T1/2 preadipocyte cells, the forced expression of ZNF638 was found to significantly promote adipocyte differentiation. nih.gov This was evidenced by an increased accumulation of lipids, as observed through Oil Red O staining, and a higher number of lipid-accumulating cells compared to control cells. nih.gov

Molecular analysis accompanying these morphological changes revealed that ectopic ZNF638 expression leads to the upregulation of critical adipocyte-specific genes, most notably Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which is a master regulator of adipogenesis. nih.govnih.gov These findings establish that ZNF638 is not only present during the early stages of adipogenesis but is also sufficient to promote the differentiation process. nih.gov

Loss-of-Function: Gene Knockdown

Conversely, loss-of-function experiments aim to determine if ZNF638 is necessary for specific cellular processes. These studies typically use short hairpin RNA (shRNA) or small interfering RNA (siRNA) to target and degrade ZNF638 mRNA, thereby "knocking down" or reducing its protein expression. nih.govresearchgate.net

Consistent with the gain-of-function results, the knockdown of ZNF638 in 10T1/2 preadipocytes inhibits adipocyte differentiation. nih.govnih.gov This inhibition is marked by a decrease in the expression of adipocyte-specific genes, further solidifying the essential role of ZNF638 as an early regulator of this process. nih.govnih.gov Mechanistic studies have shown that ZNF638 achieves this by physically interacting with and acting as a transcriptional coactivator for CCAAT/enhancer-binding proteins (C/EBPs), specifically C/EBPβ and C/EBPδ, which in turn drives the expression of PPARγ. nih.gov

More recent research has uncovered a distinct role for ZNF638 in the context of cancer, particularly glioblastoma (GBM). In patient-derived GBM cell lines, the knockdown of ZNF638 leads to significant changes in gene expression related to the immune system. researchgate.netnih.gov Specifically, ZNF638 inhibition results in the upregulation of endogenous retroelements (REs). researchgate.net This occurs because ZNF638 normally helps to repress these elements. Its knockdown leads to increased double-stranded RNA (dsRNA) in the cytoplasm, which activates antiviral signaling pathways and innate immune responses. nih.gov This "viral mimicry" can sensitize glioblastoma cells to immunotherapy. researchgate.netnih.gov

The table below summarizes the key findings from gain-of-function and loss-of-function studies on ZNF638.

Table 1: Summary of ZNF638 Gain-of-Function and Loss-of-Function Experimental Findings

Experimental Design Methodology Model System Key Findings References
Gain-of-Function Ectopic Expression (pCR3.1-ZNF638 vector) 10T1/2 Preadipocytes Increased lipid accumulation and number of fat cells. Upregulation of adipocyte-specific genes, including aP2 and PPARγ. nih.gov
Loss-of-Function Gene Knockdown (shRNA/siRNA) 10T1/2 Preadipocytes Inhibition of adipocyte differentiation. Decreased expression of adipocyte-specific genes. nih.govnih.gov

| Loss-of-Function | Gene Knockdown (shRNA) | Patient-Derived Glioblastoma (GBM) Cells | Upregulation of retroelements (LINE, LTR, Alu). Activation of antiviral and innate immune pathways. Increased expression of PD-L1. | researchgate.netnih.gov |

Table 2: Compound Names Mentioned in the Article

Compound Name
Zinc finger protein 638 (ZNF638)
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)
CCAAT/enhancer-binding protein beta (C/EBPβ)
CCAAT/enhancer-binding protein delta (C/EBPδ)
aP2 (Fatty Acid Binding Protein 4)

Future Research Directions and Unaddressed Questions

Elucidation of Novel ZNF638 Functions and Context-Specific Mechanisms

While ZNF638 has been identified as a key player in processes such as adipogenesis and the silencing of unintegrated retroviral DNA, its functions in other physiological and pathological contexts are yet to be fully explored. uniprot.orgnih.gov The widespread expression of ZNF638 in diverse tissues, including the nervous system, liver, skin, and heart, suggests that its roles are likely context-dependent. genecards.org Future research should aim to uncover these novel functions. For instance, its high expression in the nervous system warrants investigation into its potential involvement in neuronal development, synaptic plasticity, or neurodegenerative diseases. genecards.org Similarly, its presence in the skin and its association with cutaneous T-cell lymphoma suggest a role in skin homeostasis and cancer that requires further detailed study. ontosight.ai Understanding the specific mechanisms by which ZNF638 executes its functions in different cellular environments will be crucial. This includes identifying the cell-type-specific binding partners and target genes that dictate its functional outcomes.

Comprehensive Mapping of ZNF638's Complete Regulatory Networks

The current understanding of ZNF638's regulatory network is incomplete. It is known to be a transcription factor that binds to cytidine (B196190) clusters in double-stranded DNA. uniprot.org It interacts with CCAAT/enhancer-binding proteins (C/EBPs) to regulate the expression of key adipogenic genes like PPARG. uniprot.orgnih.gov Furthermore, ZNF638 is instrumental in recruiting chromatin silencers such as the HUSH complex, SETDB1, and histone deacetylases HDAC1 and HDAC4 to repress unintegrated viral DNA. uniprot.orgnih.gov However, a comprehensive map of its upstream regulators and downstream effectors is still lacking. Future studies should employ high-throughput screening techniques to identify the full spectrum of proteins that interact with ZNF638. Additionally, combining chromatin immunoprecipitation sequencing (ChIP-seq) with transcriptomic analyses in various cell types will help to create a complete atlas of its direct and indirect target genes. This will provide a more holistic view of the signaling pathways and cellular processes governed by ZNF638.

Detailed Structural and Functional Characterization of Undefined Protein Regions

The ZNF638 protein possesses several distinct domains, including an MH1 domain, three repeated MH2 domains, and an MH3 domain. wikipedia.orginfino.me It also contains an arginine/serine-rich domain, which is often found in proteins involved in pre-mRNA splicing. wikigenes.org While the matrin-type zinc finger domain has been shown to be essential for its localization to nuclear speckles, the specific functions of many other regions of the protein remain undefined. genecards.orgwikigenes.org High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, are needed to determine the three-dimensional structure of the full-length ZNF638 protein and its individual domains. This structural information, coupled with functional assays using domain-specific mutants, will be invaluable in understanding how ZNF638 binds to DNA, interacts with other proteins, and carries out its diverse functions. Elucidating the structure-function relationships of its undefined regions is a critical step towards a mechanistic understanding of ZNF638's activity.

Development of Advanced Tools for Perturbing ZNF638 Activity

Current research has utilized techniques like RNA interference (RNAi) and CRISPR-Cas9 to study the effects of ZNF638 knockdown or knockout. nih.govnih.govdepmap.org While these methods are powerful for studying the consequences of ZNF638 loss-of-function, they often lack the temporal and spatial control needed to dissect its dynamic roles in complex biological processes. The development of more advanced tools to modulate ZNF638 activity would greatly benefit the field. These could include the generation of small molecule inhibitors or activators that can rapidly and reversibly alter ZNF638 function. Furthermore, the development of optogenetic or chemogenetic systems to control ZNF638 activity with light or specific chemicals would allow for precise spatiotemporal perturbation. Such advanced tools would enable researchers to investigate the immediate and cell-type-specific effects of modulating ZNF638, providing deeper insights into its dynamic regulation of cellular events.

Integration of Multi-Omics Data for a Systems-Level Understanding of ZNF638 Biology

A comprehensive understanding of ZNF638's role in cellular biology necessitates a systems-level approach that integrates data from multiple "omics" platforms. nih.gov While individual studies have focused on specific aspects of ZNF638, a holistic view can be achieved by combining genomics, transcriptomics, proteomics, and metabolomics data. nih.govnih.gov For instance, integrating ChIP-seq data (genomics) with RNA-seq data (transcriptomics) can reveal the direct transcriptional targets of ZNF638 and their impact on global gene expression patterns. nih.gov Proteomic analyses can identify post-translational modifications of ZNF638 and its interacting protein networks, providing insights into its regulation and functional complexes. genecards.org Metabolomic studies could then link the ZNF638-regulated gene networks to changes in cellular metabolism. By constructing and analyzing multi-omic networks, researchers can build predictive models of ZNF638 function and better understand how it contributes to complex cellular phenotypes in both health and disease. nih.gov

Compound and Gene Table

NameType
Zinc finger protein 638 (ZNF638)Protein
CCAAT/enhancer-binding protein (C/EBP)Protein
Peroxisome proliferator-activated receptor gamma (PPARG)Gene
SET domain bifurcated 1 (SETDB1)Protein
Histone deacetylase 1 (HDAC1)Protein
Histone deacetylase 2 (HDAC4)Protein
Sterol regulatory element-binding transcription factor 1 (SREBF1)Gene

Q & A

Q. What is the primary functional role of ZNF638 in cellular differentiation, and how can this be experimentally validated?

ZNF638 acts as a transcriptional cofactor during adipogenesis, facilitating the expression of peroxisome proliferator-activated receptor γ (PPARγ) by interacting with C/EBPβ and C/EBPδ .

  • Methodological Validation :
    • Ectopic Expression : Overexpress ZNF638 in preadipocytes (e.g., 3T3-L1 cells) and quantify adipocyte differentiation via Oil Red O staining or adipogenic markers (e.g., PPARγ, FABP4) .
    • Knockdown Studies : Use siRNA/shRNA to silence ZNF638 and monitor differentiation inhibition via qRT-PCR or Western blot for C/EBPδ and PPARγ .
    • Co-Immunoprecipitation (Co-IP) : Validate physical interaction between ZNF638 and C/EBPβ/δ in differentiating adipocytes .

Q. What structural features enable ZNF638 to bind DNA or co-regulate transcription?

ZNF638 belongs to the Cys2His2 zinc finger (ZF) family, characterized by tandem repeats of ββα motifs that coordinate zinc ions and interact with DNA major grooves .

  • Key Structural Analysis Methods :
    • X-ray Crystallography : Resolve ZF-DNA complexes (e.g., Zif268-DNA structure at 2.1 Å) to infer ZNF638 binding modes .
    • Sequence Alignment : Compare ZNF638’s ZF domains with conserved residues in RanBP2-type ZFs (e.g., ZRANB2) to identify RNA/DNA-binding motifs .

Advanced Research Questions

Q. How does ZNF638 exhibit context-dependent roles in cancer, and how can contradictory data be resolved?

ZNF638 is upregulated in AOM/DSS-induced colon carcinogenesis but suppressed by Moringa oleifera (bMO) supplementation, suggesting dual roles as an oncogene or tumor suppressor .

  • Resolution Strategies :
    • Comparative Transcriptomics : Profile ZNF638 expression across cancer types (e.g., RNA-seq of colon vs. adipocyte tumors) to identify tissue-specific networks.
    • Functional Screens : Use CRISPR-Cas9 knockout in cancer cell lines to assess proliferation, apoptosis, and metastasis (e.g., xenograft models) .
    • Table: ZNF638 Expression in Colon Cancer Models
ConditionZNF638 ExpressionMethodReference
AOM/DSS-inducedUpregulatedGeLC-MS/MS
bMO (Preventive)UndetectableProteomics
bMO (Therapeutic)VariableProteomics

Q. What experimental approaches can engineer zinc finger proteins (ZFPs) to target ZNF638 regulatory regions?

ZFPs can be engineered to modulate ZNF638 expression or interact with its DNA-binding domains.

  • Design Workflow :
    • Phage Display Libraries : Screen ~10⁹ ZFP variants to select fingers recognizing ZNF638-associated sequences (e.g., C/EBP binding sites) .
    • Modular Assembly : Combine pre-validated ZFs (e.g., from ZiFDB) targeting adjacent 3-bp subsites in ZNF638 promoters .
    • Validation : Use electrophoretic mobility shift assays (EMSAs) or reporter gene systems (e.g., luciferase under ZNF638 promoter) .

Q. How can conflicting data on ZNF638’s transcriptional targets be reconciled?

Discrepancies may arise from cell-type-specific chromatin accessibility or post-translational modifications (PTMs).

  • Integrative Methods :
    • ChIP-seq : Map ZNF638 binding sites in adipocytes vs. cancer cells using anti-ZNF638 antibodies .
    • ATAC-seq : Compare chromatin accessibility in ZNF638-high vs. low conditions to identify context-dependent targets.
    • CRISPRi/a : Repress or activate ZNF638 and perform RNA-seq to distinguish direct vs. indirect targets .

Q. What computational tools predict ZNF638-DNA interactions, and what are their limitations?

Tools like ZiFDB and structure-based modeling (e.g., Zif268 templates) predict binding but require experimental validation .

  • Limitations :
    • Poor accuracy for multi-finger proteins (>4 fingers) due to cross-talk between subsites .
    • In vivo binding depends on epigenetic context, necessitating integration with Hi-C or ChIP-seq data .

Methodological Challenges

Q. How can post-translational modifications (PTMs) of ZNF638 be characterized?

PTMs like SUMOylation (e.g., at Lys residues) modulate ZNF638’s transcriptional activity .

  • Protocol :
    • Immunoprecipitation (IP) : Use anti-SUMO antibodies in HEK293 cells overexpressing ZNF638 and SUMO .
    • Mass Spectrometry : Identify modified residues via LC-MS/MS after tryptic digestion .

Q. What strategies address off-target effects in ZNF638 functional studies?

  • Control Experiments :
    • Scrambled siRNA/shRNA : Include non-targeting sequences in knockdown assays .
    • Doxycycline-Inducible Systems : Titrate ZNF638 expression to physiological levels in rescue experiments .
    • Whole-Genome Sequencing : Confirm CRISPR edits lack unintended mutations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.